COX-2 Selectivity Ratio: 150-Fold Preference Over COX-1 Defines Gastrointestinal Safety Profile
In isolated enzyme assays, Darbufelone demonstrates a COX-2:COX-1 selectivity ratio of 150:1, a quantitative metric that directly correlates with reduced gastrointestinal toxicity in NSAIDs. This selectivity places Darbufelone in a distinct category compared to non-selective NSAIDs such as naproxen (selectivity ratio near 1:1) and indomethacin [1]. The 150-fold preference for COX-2 over COX-1 is the mechanistic foundation for the compound's non-ulcerogenic profile observed in vivo.
| Evidence Dimension | COX-2:COX-1 selectivity ratio |
|---|---|
| Target Compound Data | COX-2:COX-1 IC50 ratio = 150:1; PGHS-2 IC50 = 0.19 μM; PGHS-1 IC50 = 20 μM |
| Comparator Or Baseline | Non-selective NSAIDs (naproxen, indomethacin): COX-2:COX-1 ratio ≈ 1:1 |
| Quantified Difference | Approximately 150-fold greater selectivity for COX-2 versus COX-1 |
| Conditions | Isolated enzyme assay using human recombinant PGHS-2 and PGHS-1; 15-minute preincubation with inhibitor |
Why This Matters
The 150-fold selectivity ratio quantitatively predicts gastrointestinal safety, enabling procurement decisions based on mechanistic differentiation from non-selective NSAIDs with established ulcer risk.
- [1] Johnson AR, Marletta MA, Dyer RD. Slow-binding inhibition of human prostaglandin endoperoxide synthase-2 with darbufelone, an isoform-selective antiinflammatory di-tert-butyl phenol. Biochemistry. 2001;40(25):7736-7745. View Source
